molecular formula C18H27NO5 B13255780 tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13255780
M. Wt: 337.4 g/mol
InChI Key: LQHGZUYLRKPFCP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the 2,3-dimethoxyphenyl group. The hydroxyl group is then introduced through selective oxidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and ensuring the purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl and 2,3-dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and ethanol are often used to dissolve the reactants and facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2,3-dimethoxyphenyl)butylamine: Contains a similar 2,3-dimethoxyphenyl group but differs in the amine functionality.

    2,3-Dimethoxybenzamide derivatives: Share the 2,3-dimethoxyphenyl group but have different core structures and functional groups.

Uniqueness

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, tert-butyl group, and 2,3-dimethoxyphenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Biological Activity

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate, often referred to as M4 , is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and its potential as a multi-target therapeutic agent.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₇NO₅
  • Molecular Weight : 337.41 g/mol
  • CAS Number : 1354958-87-4

M4 exhibits several biological activities primarily through its interactions with key enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase Inhibition : M4 acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, M4 increases the levels of acetylcholine in the brain, potentially improving cognitive function in Alzheimer's disease models .
  • β-Secretase Inhibition : The compound also inhibits β-secretase (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. This inhibition is crucial as amyloid-beta aggregation is a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : In vitro studies have shown that M4 protects astrocytes from apoptosis induced by amyloid-beta exposure. This protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α and decreased oxidative stress markers .

In Vitro Studies

M4 was subjected to various in vitro assays to evaluate its efficacy:

  • Cell Viability Assays : M4 demonstrated significant protective effects on astrocyte cell viability when exposed to amyloid-beta (Aβ) peptides.
  • Enzyme Activity Assays : The compound showed an IC₅₀ of 15.4 nM for β-secretase and a Kᵢ of 0.17 μM for AChE, indicating potent inhibitory activity against these enzymes .

In Vivo Studies

In vivo models further elucidated the compound's potential:

  • Scopolamine-Induced Memory Impairment : In rat models treated with scopolamine (a cholinergic antagonist), M4 administration resulted in decreased levels of Aβ and improved memory performance compared to control groups. However, the effects were less pronounced than those observed with standard treatments like galantamine .

Case Studies

Several studies have highlighted the potential applications of M4:

  • Alzheimer's Disease Models : Research indicates that M4 can mitigate cognitive decline in animal models by targeting multiple pathways involved in Alzheimer's pathology.
  • Inflammation and Oxidative Stress : The compound's ability to reduce inflammatory markers suggests potential applications beyond neurodegeneration, possibly extending to conditions characterized by chronic inflammation and oxidative stress .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for M4 compared to other related compounds:

CompoundAChE Inhibition (IC₅₀)β-Secretase Inhibition (IC₅₀)Neuroprotective Effects
M40.17 μM15.4 nMYes
Galantamine0.01 μMNot specifiedYes
Donepezil0.5 μMNot specifiedYes

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-10-9-12(14(20)11-19)13-7-6-8-15(22-4)16(13)23-5/h6-8,12,14,20H,9-11H2,1-5H3

InChI Key

LQHGZUYLRKPFCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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